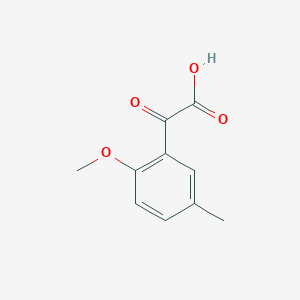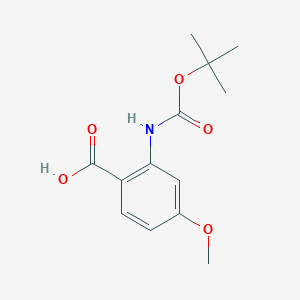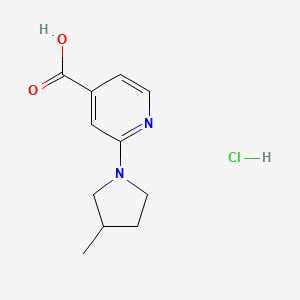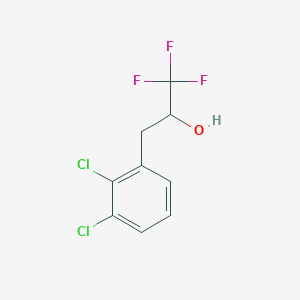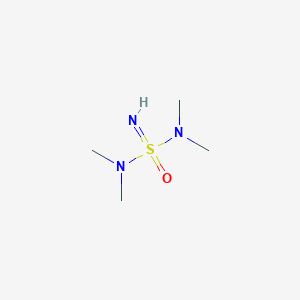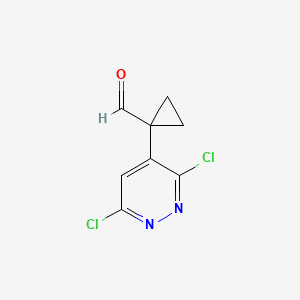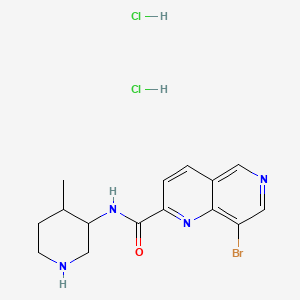![molecular formula C8H14O2 B13610829 rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,5S)-9-oxabicyclo[331]nonan-2-ol is a bicyclic compound that features a unique structure with an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by selective reduction and oxidation steps to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol
- rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is unique due to its specific stereochemistry and the presence of an oxygen bridge, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
IYLHYOVERYCLOT-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H]([C@@H](C1)O2)O |
Canonical SMILES |
C1CC2CCC(C(C1)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


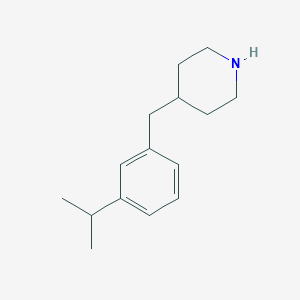
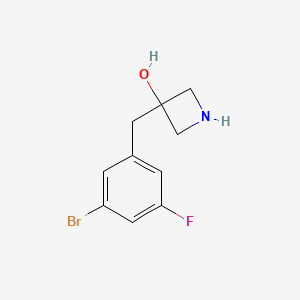
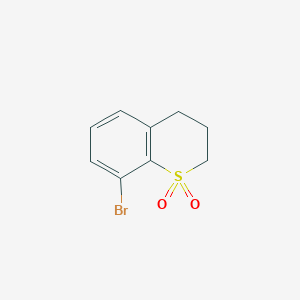
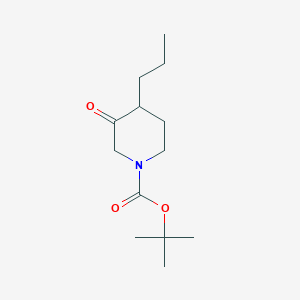

![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

